molecular formula C11H14N2 B13894194 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Cat. No.: B13894194
M. Wt: 174.24 g/mol
InChI Key: VPIMQIAXNWPVGL-UHFFFAOYSA-N
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Description

2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method includes the use of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine as a starting material . This compound can be synthesized through a series of steps involving the protection of functional groups, followed by coupling reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

InChI

InChI=1S/C11H14N2/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h2,4,7-8,12H,3,5-6H2,1H3

InChI Key

VPIMQIAXNWPVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CCNCC2

Origin of Product

United States

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